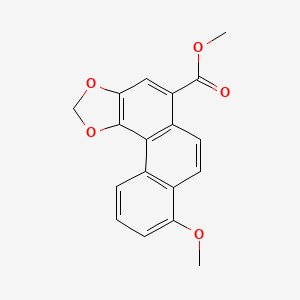

Methyl aristolate

Description

Structure

3D Structure

Properties

CAS No. |

35142-06-4 |

|---|---|

Molecular Formula |

C18H14O5 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

methyl 8-methoxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |

InChI |

InChI=1S/C18H14O5/c1-20-14-5-3-4-11-10(14)6-7-12-13(18(19)21-2)8-15-17(16(11)12)23-9-22-15/h3-8H,9H2,1-2H3 |

InChI Key |

LBBQPQFZUZOHTO-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C=CC3=C2C4=C(C=C3C(=O)OC)OCO4 |

Canonical SMILES |

COC1=CC=CC2=C1C=CC3=C2C4=C(C=C3C(=O)OC)OCO4 |

Other CAS No. |

35142-06-4 |

Synonyms |

methyl aristolate |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Methyl Aristolate

Natural Occurrence and Isolation Methodologies

Plant Sources and Isolation Methodologies in Academic Settings

Aristolochia Species as Research Models

Methyl aristolate is predominantly found in plants belonging to the Aristolochia genus, which are frequently used as research models for the study of this compound. nih.govscribd.com Several species have been identified as sources of this compound, including Aristolochia indica and Aristolochia contorta. nih.govscribd.comscialert.net The roots of Aristolochia indica, in particular, have been a significant source for the isolation of this compound in various studies. scribd.comscialert.netnih.gov

The isolation of this compound from Aristolochia species in academic research typically involves a multi-step process. A common starting point is the creation of an ethanol (B145695) extract from the plant material, often the roots. nih.gov This initial extract is then subjected to a series of fractionations using different solvents. For instance, the ethanol extract might be partitioned between petroleum ether, chloroform, and water. nih.gov Further separation is then achieved through chromatographic techniques. Column chromatography is a frequently employed method to purify the fractions and isolate individual compounds, including this compound. researchgate.net In some instances, this compound has been prepared by the methylation of its corresponding acid, aristolic acid, which is also isolated from the plant. nih.govresearchgate.net

Table 1: Aristolochia Species Containing this compound and Isolation Details

| Species | Plant Part Used | Isolation/Detection Mentioned |

|---|---|---|

| Aristolochia indica | Roots | Yes scribd.comscialert.netnih.gov |

| Aristolochia contorta | Not specified | Yes nih.gov |

Other Botanical and Biological Systems for this compound Research

While Aristolochia species are the primary source, the broader family Aristolochiaceae is known for producing related compounds, suggesting that other genera within this family could be potential subjects for this compound research. nih.gov Research has also identified aristolochic acids, the metabolic precursors to compounds like this compound, in butterflies that feed on Aristolochia plants. nih.gov This indicates a potential for studying the sequestration and metabolism of these compounds in insect systems.

Precursor Identification and Early Biosynthetic Steps

General Considerations in Phenanthrene (B1679779) Biosynthesis

Phenanthrenes, the class of compounds to which this compound belongs, are relatively uncommon secondary metabolites in the plant kingdom. acs.org Their biosynthesis is generally believed to originate from stilbene (B7821643) precursors through an oxidative coupling of the aromatic rings. researchgate.netcore.ac.uk This process can be triggered by factors such as UV irradiation in the presence of oxidants or by stresses like fungal infection. acs.org The substitution patterns commonly observed in natural phenanthrenes often correspond to the patterns found in their stilbene precursors. acs.org While the stilbenoid pathway is a major route, it has been hypothesized that phenanthrene derivatives could also be produced from morphine alkaloids. acs.org

Enzymatic Pathways Leading to this compound

The biosynthesis of this compound is a complex process involving several enzymatic steps. It is structurally related to aristolochic acids and is considered a denitroaristolochic acid. researchgate.net The final step in the formation of this compound is the methylation of aristolic acid. nih.gov This reaction is catalyzed by a type of enzyme known as a methyltransferase. nih.govmdpi.com

Methyltransferases are a broad class of enzymes that facilitate the transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to a substrate. creative-enzymes.comnih.gov In the context of this compound biosynthesis, a specific methyltransferase would catalyze the transfer of a methyl group to the carboxylic acid group of aristolic acid, forming the methyl ester, this compound. nih.gov While the specific enzyme responsible for this step in Aristolochia has not been fully characterized, the general mechanism of methyltransferases is well-understood. creative-enzymes.comnih.gov

Table 2: Key Molecules in the Biosynthesis of this compound

| Molecule | Class | Role |

|---|---|---|

| Stilbene | Phenylpropanoid | Precursor to the phenanthrene core researchgate.netcore.ac.uk |

| Aristolic Acid | Denitroaristolochic Acid | Direct precursor to this compound nih.govresearchgate.net |

| S-adenosyl-L-methionine (SAM) | Methyl donor | Provides the methyl group for the final step creative-enzymes.comnih.gov |

Regulation of Biosynthesis in Model Organisms

The regulation of secondary metabolite biosynthesis in plants is an intricate process influenced by both developmental cues and environmental factors. frontiersin.org The production of compounds like this compound is likely controlled at multiple levels, including the expression of the genes encoding the biosynthetic enzymes. nih.gov

In model organisms, the regulation of pathways involving methyltransferases has been studied. For example, in snapdragon flowers, the emission of methyl benzoate (B1203000) is developmentally regulated, with the levels of the final enzyme, a methyltransferase, being controlled at the transcriptional level. nih.gov Similarly, jasmonates, a class of plant hormones, have been shown to regulate the expression of genes involved in the biosynthesis of various secondary metabolites, including those involving methyltransferases. mdpi.com

The biosynthesis of isoprenoids, which can be precursors to some classes of phenanthrenes, is regulated by key enzymes such as HMGR and DXR in the MVA and MEP pathways, respectively. frontiersin.org The expression of these enzymes can be influenced by various factors, demonstrating the complex regulatory networks that control the production of natural products. frontiersin.org Transcription factors also play a crucial role in regulating the genes of biosynthetic pathways. mdpi.com For instance, transcription factors like WRINKLED1 (WRI1) are known to control the expression of genes involved in fatty acid synthesis, a fundamental process that provides building blocks for many other metabolites. mdpi.com While the specific regulatory mechanisms governing this compound biosynthesis are not yet fully elucidated, these examples from other plant systems provide a framework for understanding how its production might be controlled.

Transcriptomic and Proteomic Approaches to Pathway Elucidation

Modern 'omics' technologies, such as transcriptomics and proteomics, are powerful tools for unraveling complex biosynthetic pathways. These approaches allow for a broad analysis of gene expression and protein presence, providing critical clues to the specific enzymes driving the formation of natural products.

Transcriptomics , the study of the complete set of RNA transcripts, has been applied to plants in the Aristolochiaceae family to identify candidate genes involved in this pathway. In a study on Asarum sieboldii, full-length transcriptome sequencing identified 56 transcripts believed to be related to aristolochic acid biosynthesis, including genes for cytochrome P450 enzymes, which are crucial for many secondary metabolic pathways. cdnsciencepub.comnih.gov Similarly, a comprehensive study of Aristolochia contorta combined genome sequencing with transcriptomic and metabolomic data to propose a suite of candidate genes responsible for producing aristolochic acids and related alkaloids. nih.gov These analyses reveal which genes are active in tissues that are producing the compounds, thereby narrowing down the search for the specific enzymes involved.

Proteomics , the large-scale study of proteins, complements these findings by identifying the actual enzymes present in the plant. While much of the proteomic research on these compounds has focused on their toxic effects in animal models frontiersin.orgnih.gov, the methodologies are directly applicable to pathway elucidation in plants. By identifying proteins that are abundant in compound-producing tissues and whose levels correlate with compound accumulation, researchers can pinpoint the enzymes responsible for each biosynthetic step.

| Technique | Application to Aristolochia/Asarum spp. | Key Findings/Potential | References |

|---|---|---|---|

| Transcriptomics | Full-length transcriptome analysis of Asarum sieboldii tissues. | Identified 56 candidate transcripts for aristolochic acid biosynthesis, including CYP81B. | cdnsciencepub.comnih.gov |

| Genomics & Metabolomics | Combined genome, transcriptome, and metabolome analysis of Aristolochia contorta. | Proposed candidate genes for benzylisoquinoline alkaloid and aristolochic acid pathways. | nih.gov |

| Proteomics | Analysis of protein profiles in response to aristolochic acid exposure in animal models. | Demonstrates the utility of proteomics for identifying key proteins (e.g., Acsm3, Cyp2e1, Mgst1) affected by these compounds. This approach can be used in plants to identify biosynthetic enzymes. | frontiersin.org |

Synthetic Strategies and Chemical Derivatization of Methyl Aristolate

Total Synthesis Approaches in Laboratory Research

Total synthesis provides an unambiguous route to confirm chemical structures and allows for the creation of analogs not found in nature. acs.org The synthesis of the core phenanthrene (B1679779) structure of methyl aristolate and related compounds has been a subject of significant research.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. deanfrancispress.comscitepress.orgwikipedia.org For a complex molecule like this compound, this process simplifies the synthetic challenge by breaking it down into manageable steps. bluffton.edu

The core of this compound is a substituted phenanthrene carboxylic acid ester. A primary retrosynthetic disconnection breaks the ester bond, leading back to aristolic acid (the denitro analog of aristolochic acid) and methanol. Further deconstruction of the phenanthrene ring system is the main challenge. Two prominent strategies for this are:

Photocyclization of Stilbenes: One established method involves the photocyclization of a substituted 2-iodostilbene. acs.org In this approach, the stilbene (B7821643) core, containing the two aromatic rings destined to become the phenanthrene system, is synthesized first. The key step is an intramolecular cyclization induced by light to form the phenanthrene ring. A total synthesis of aristolochic acid-C methyl ester methyl ether utilized this general reaction. acs.org

Suzuki Coupling: A more modern and convergent approach involves a Suzuki coupling reaction to connect the two key aromatic fragments. nih.govacs.org The retrosynthetic analysis here disconnects the phenanthrene structure into two main building blocks: an aldehydic borate (B1201080) ester (representing one ring) and a substituted phenylnitromethane (representing the other). nih.govacs.org The subsequent coupling and cyclization build the phenanthrene skeleton.

The synthesis of these key intermediates is critical. For the Suzuki approach, the aldehydic borate esters and the phenylnitromethane component are themselves synthesized through multi-step sequences from simpler aromatic precursors. nih.govacs.org

The formation of the methyl ester of aristolochic acid (the nitro-containing precursor) is notably challenging. Standard Fischer-Speier esterification methods are ineffective due to the significant steric strain between the C-10 nitro group and the C-1 carboxyl function. nih.govacs.org This steric hindrance is a known issue in similar 8-nitro-1-naphthoic acid systems. nih.govacs.org

Attempts to hydrolyze the methyl ester of aristolochic acid I back to the parent acid result in very poor yields (e.g., 6%), highlighting the stability of the ester and the difficulty of the reverse reaction under basic conditions, which can lead to substitution of the nitro group. nih.govacs.org

However, for aristolic acid, which lacks the sterically hindering nitro group, esterification is more straightforward. This compound can be prepared by the direct methylation of aristolic acid. researchgate.net While specific high-yield methods for this direct conversion are not detailed in all literature, standard procedures using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base, or diazomethane, are chemically feasible. In total synthesis routes, the ester functionality is often introduced at an earlier stage on one of the precursor fragments before the final phenanthrene ring is constructed. acs.org

Semisynthesis and Analog Generation from Natural Precursors

Semisynthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials to produce novel or target molecules. wikipedia.org This approach is often more efficient than total synthesis for complex molecules, as nature has already performed the intricate work of assembling the core structure. wikipedia.org

For this compound and its analogs, the primary natural precursors are aristolochic acids, which are found in various Aristolochia species. iarc.frbayanbox.ir Aristolochic acid I (AAI) and Aristolochic acid II (AAII) are often isolated as a mixture that is difficult to separate. nih.govacs.org However, their corresponding methyl esters are separable by chromatography. nih.govacs.org This provides a practical route for obtaining pure methyl aristolochate I and II.

The semisynthetic process typically involves:

Extraction and isolation of aristolochic acids or aristolic acid from plant material, such as the roots of Aristolochia indica. researchgate.net

Chemical conversion of the isolated natural product to the desired derivative. For instance, this compound is prepared by the methylation of naturally sourced aristolic acid. researchgate.net Similarly, the mixture of AAI and AAII can be esterified to yield a separable mixture of their methyl esters.

This strategy is valuable for generating quantities of the methyl esters for research purposes and for creating simple analogs through modification of the natural scaffold.

Chemical Modification and Functionalization Studies

Chemical modification of the this compound scaffold is essential for exploring structure-activity relationships and for creating tools to probe biological mechanisms. These studies often hinge on achieving selective reactions at specific positions on the molecule.

Regioselectivity refers to the control of reactivity at a particular position on a molecule with multiple potential reaction sites, such as the different carbons of the aromatic rings. Stereoselectivity involves controlling the formation of a specific stereoisomer.

While specific studies on the regioselective derivatization of this compound itself are not extensively detailed in the provided results, principles can be drawn from work on related complex molecules. For example, in the synthesis of quercetin (B1663063) derivatives, protecting groups are used to selectively block certain hydroxyl groups, allowing for chemical modification (like methylation or acylation) at a specific, unprotected site. mdpi.combeilstein-journals.org A similar strategy could be applied to this compound if other functional groups were present.

In the context of total synthesis of aristolochic acid analogs, regioselectivity is achieved by building the molecule from precursors that already have the desired substitution pattern. nih.govacs.org For instance, to synthesize a 7-methoxy analog, the starting materials would be chosen to ensure the methoxy (B1213986) group ends up at the correct position in the final phenanthrene ring. nih.govacs.org Stereoselective synthesis is crucial when creating analogs with chiral centers, such as in the synthesis of certain steroid analogs where specific reagents and catalysts are used to control the 3D orientation of newly introduced methyl groups. nih.gov

Mechanistic probes are analogs designed with specific features to help elucidate the biological or chemical mechanisms of a parent compound. mdpi.comnih.gov These features can include isotopic labels for tracing metabolic pathways, fluorescent tags for imaging, or chemically reactive groups to identify binding partners.

In the study of aristolochic acids, a key mechanistic question is how they form DNA adducts. To investigate this, synthetic chemists have designed and created specific analogs. A notable example is the synthesis of 7-bromoaristolactams. nih.govacs.org These bromo-substituted derivatives were seen as critical intermediates for a synthetic approach to the DNA adducts themselves. nih.govacs.org The bromine atom provides a reactive handle for further chemical manipulation or can serve as a heavy atom for crystallographic studies. The synthesis of such probes is a powerful tool for understanding the molecular interactions of the aristolochic acid family. nih.gov

Based on a comprehensive search for "this compound," it has been determined that there is insufficient specific data available in the public domain to generate the detailed article on advanced analytical methodologies as requested. Extensive searches were conducted to find information pertaining to the analysis of this compound using the following techniques, as specified in the provided outline:

High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) and hyphenated techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

High-Resolution Mass Spectrometry (HRMS) for metabolite profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The search results yielded information on various other methyl esters, such as methyl acrylate, methyl paraben, methyl cholate, and fatty acid methyl esters (FAMEs), but did not provide specific methods, data, or research findings for this compound.

Therefore, in adherence to the strict instruction to focus solely on the chemical compound “this compound” and not introduce information outside the explicit scope, it is not possible to create the requested scientific article. The lack of available research data prevents the generation of thorough, informative, and scientifically accurate content for each specified section and subsection.

Advanced Analytical Methodologies for Methyl Aristolate Research

Sample Preparation Strategies for Diverse Biological and Environmental Samples

The accurate quantification of Methyl aristolate in complex biological and environmental matrices necessitates robust sample preparation strategies. The primary goals of these strategies are to efficiently extract the analyte from the sample, remove interfering substances that can compromise analytical results, and enrich the analyte to a concentration suitable for detection. The complexity and variability of matrices, such as urine, plasma, tissues, soil, and water, demand tailored approaches to minimize matrix effects and ensure the reliability of analytical data.

Extraction Techniques and Matrix Effects Mitigation

Effective extraction is the cornerstone of reliable analysis. The choice of technique depends on the physicochemical properties of this compound, the nature of the sample matrix, and the desired analytical sensitivity. Concurrently, mitigating matrix effects—the alteration of analyte ionization efficiency by co-eluting matrix components—is critical for accuracy in mass spectrometry-based methods. nih.govnih.gov

Common extraction techniques applicable to aristolochic acid derivatives, including this compound, from various matrices are summarized below.

Key Extraction Techniques:

Pressurized Liquid Extraction (PLE): This technique utilizes elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid samples. It offers advantages such as reduced solvent consumption and faster extraction times compared to traditional methods. rsc.org

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. rsc.org By manipulating pressure and temperature, the solvating power of the fluid can be fine-tuned to selectively extract target compounds like this compound. mdpi.comnih.gov This method is recognized for being environmentally friendly and effective for extracting analytes from plant and soil samples. rsc.orgmdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, the QuEChERS method has been adapted for various analytes, including aristolochic acids in plants, soil, and herbal supplements. mdpi.com It involves an extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components. mdpi.com

Liquid-Liquid Extraction (LLE): A conventional technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. nih.govresearchgate.net The pH of the aqueous phase can be adjusted to optimize the extraction of acidic or basic compounds. slideshare.net

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. nih.govresearchgate.net It involves passing a liquid sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. The choice of sorbent is crucial for achieving selective extraction.

| Extraction Technique | Principle | Applicable Matrices | Key Advantages |

|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | Uses elevated temperature and pressure to increase extraction solvent efficiency. | Solid samples (e.g., tissues, soil, plant material). | Reduced solvent volume, faster extraction times. rsc.org |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent. mdpi.com | Plant material, soil samples. mdpi.com | Environmentally friendly, selective extraction. rsc.orgnih.gov |

| QuEChERS | Combines salting-out liquid-liquid extraction with dispersive solid-phase extraction for cleanup. mdpi.com | Herbal supplements, plant material, soil. mdpi.com | Fast, simple, low solvent usage, effective cleanup. mdpi.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. researchgate.net | Aqueous samples (e.g., urine, water). | Simple, cost-effective. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. nih.gov | Biological fluids (urine, plasma), water samples. researchgate.net | High recovery, effective cleanup and concentration. researchgate.net |

Mitigation of Matrix Effects:

Matrix effects can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration. nih.govchromatographyonline.com Several strategies can be employed to minimize their impact:

Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components. mdpi.com However, this may compromise the sensitivity of the assay if the analyte concentration is low. chromatographyonline.commdpi.com

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. chromatographyonline.com This helps to compensate for the matrix effects as the standards and samples experience similar ionization suppression or enhancement.

Use of Internal Standards: An isotopically labeled analog of the analyte is the ideal internal standard, as it co-elutes and experiences similar matrix effects. nih.govchromatographyonline.com This allows for accurate correction of signal variability.

Optimized Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can significantly reduce interference. chromatographyonline.com

Advanced Purification and Enrichment Methods

For trace-level analysis or in particularly complex matrices, additional purification and enrichment steps are often necessary following initial extraction. These methods aim to selectively isolate the analyte and increase its concentration relative to interfering substances.

Preparative High-Performance Liquid Chromatography (HPLC): This technique is used to isolate and purify target compounds from a complex mixture. documentsdelivered.com Fractions containing the compound of interest, such as aristolochic acids and their derivatives, can be collected for further analysis.

Molecularly Imprinted Polymers (MIPs): MIPs are highly selective sorbents created with recognition sites that are complementary to the target analyte's structure. mdpi.comnih.gov They can be used in solid-phase extraction to selectively capture this compound from a complex extract, offering high selectivity and enrichment. researchgate.net

Microextraction Techniques: These miniaturized versions of traditional extraction methods are characterized by very low solvent consumption and high enrichment factors. nih.gov They are particularly suitable for environmental water sample analysis. mdpi.com

Solid-Phase Microextraction (SPME): An equilibrium-based technique where a coated fiber is exposed to the sample, and analytes partition onto the fiber coating. nih.gov

Liquid-Phase Microextraction (LPME): Involves extracting analytes from an aqueous sample into a micro-volume of an immiscible organic solvent. mdpi.comnih.gov Variations include single-drop microextraction (SDME) and hollow-fiber LPME (HF-LPME). mdpi.com

Electromembrane Extraction (EME): This technique uses an electric field to drive charged analytes from a sample solution, through a supported liquid membrane, and into an acceptor solution. mdpi.com It has been successfully applied to extract aristolochic acids from urine samples, providing excellent sample cleanup and enrichment. mdpi.com

| Method | Principle | Application | Key Advantages |

|---|---|---|---|

| Preparative HPLC | Chromatographic separation for isolating specific compounds in larger quantities. documentsdelivered.com | Purification of target compounds from crude extracts. | High purity of isolated compounds. |

| Molecularly Imprinted Polymers (MIPs) | Use of custom-made polymers with specific binding sites for the target analyte. mdpi.comresearchgate.net | Selective solid-phase extraction and enrichment. | High selectivity and affinity for the target analyte. nih.gov |

| Solid-Phase Microextraction (SPME) | Partitioning of analytes between sample matrix and a coated fiber. nih.gov | Trace analysis in environmental and biological samples. | Solvent-free, simple, high enrichment. |

| Liquid-Phase Microextraction (LPME) | Extraction into a micro-volume of organic solvent. mdpi.comnih.gov | Pre-concentration from aqueous samples. mdpi.com | High enrichment factors, minimal solvent use. nih.gov |

| Electromembrane Extraction (EME) | Migration of charged analytes across a liquid membrane under an electric field. mdpi.com | Extraction of ionizable compounds from biological fluids. mdpi.com | High enrichment, excellent sample cleanup. mdpi.com |

Biological Activity and Mechanistic Investigations of Methyl Aristolate in Pre Clinical Models

Cellular and Molecular Interactions

The understanding of how methyl aristolate interacts with cells at a molecular level is still in its nascent stages. Research has primarily focused on its effects on reproductive processes in animal models, with a significant gap in the literature regarding its direct cellular and molecular mechanisms of action.

Modulation of Cellular Proliferation in in vitro Models

Currently, there is a lack of published scientific studies detailing the specific effects of this compound on the modulation of cellular proliferation in in vitro models. While extracts of Aristolochia indica, which contains this compound, have been studied for various biological activities, the direct impact of the isolated this compound on cell growth and division in cultured cell lines has not been reported. globalresearchonline.net

Research has, however, investigated its effects on fertility and pregnancy in animal models, which are complex processes involving cellular proliferation and differentiation. In mice, this compound has been shown to possess abortifacient and interceptive properties, suggesting an interference with the processes of implantation and fetal development. krishnaherbals.comscialert.net One study reported that a single oral dose of 60 mg/kg resulted in 100% abortifacient activity when given on the sixth or seventh day of pregnancy in mice. krishnaherbals.com Another study indicated that this compound was inactive for regulating fertility. researchgate.net

| Activity | Dosage | Administration Timing | Observed Effect | Source |

|---|---|---|---|---|

| Abortifacient | 60 mg/kg (single oral dose) | Day 6 or 7 of pregnancy | 100% activity | krishnaherbals.com |

| Abortifacient | 60 mg/kg (single oral dose) | Day 10 or 12 of pregnancy | 20-25% activity | krishnaherbals.com |

| Interceptive | 60 mg/kg (orally) | First two days of pregnancy | Decreased number of implantation sites | krishnaherbals.com |

| Interceptive | 50 mg/kg (consecutively) | Days 1-4 of pregnancy | Decreased number of implantation sites | krishnaherbals.com |

Interactions with Specific Cellular Targets and Receptors

There is currently no specific information available in the scientific literature identifying the direct cellular targets or receptors with which this compound interacts. The observed biological effects, such as the anti-implantation activity, suggest a potential interaction with hormonal pathways or receptors critical for the establishment and maintenance of pregnancy. krishnaherbals.com However, the precise molecular binding partners of this compound have not yet been elucidated.

Impact on Gene Expression and Signal Transduction Pathways

Scientific investigations into the impact of this compound on gene expression and signal transduction pathways are currently lacking. While it is understood that cellular processes are governed by intricate signaling networks and gene regulation, the specific pathways modulated by this compound remain unknown. wikipedia.orgyoutube.comkhanacademy.orgwikipedia.orgpressbooks.pub For instance, processes like the cell cycle are tightly regulated by signaling cascades that can be influenced by external compounds, but the effect of this compound on these has not been explored. nih.govnih.gov

Biochemical Pathways and Enzymatic Modulation

The influence of this compound on specific biochemical pathways and its potential to modulate enzyme activity is an area with limited research.

Enzymatic Inhibition and Activation Studies

There are no direct studies reported in the scientific literature that specifically investigate the inhibitory or activating effects of this compound on enzymes. While some compounds from the Aristolochia genus, such as aristolochic acid, have been noted to inhibit enzymes like phospholipase A2, this activity has not been specifically attributed to this compound. krishnaherbals.comwikipedia.org The potential for this compound to act as an enzyme inhibitor is an area that requires further investigation. nih.govmdpi.com

Influence on Metabolic Processes

The specific influence of isolated this compound on cellular metabolic processes has not been a focus of published research. There is some evidence that aqueous and alcoholic extracts of Aristolochia indica can affect the levels of certain metabolic products. For example, these extracts were found to reduce the levels of RNA, sialic acid, and glycogen (B147801) in the uterus and vagina of treated mice. krishnaherbals.com This suggests a potential downstream effect on metabolic pathways, but does not detail the direct action of this compound on these processes. The metabolism of methyl compounds in the body is a complex process, and how this compound fits into this is yet to be determined. www.gov.uknih.gov

Pre-clinical in vitro Models for Biological Assessment

Pre-clinical evaluation of novel chemical entities relies heavily on in vitro models that can predict biological responses in a controlled laboratory setting. These models range from traditional two-dimensional cell monolayers to more complex three-dimensional cultures that better recapitulate native tissue architecture and function. The following sections detail the application of these systems in the assessment of chemical compounds.

Two-Dimensional (2D) Cell Culture Systems for Compound Screening

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat substrate, represents a foundational and widely utilized method for the initial screening of chemical compounds. biocompare.com This approach is favored for its simplicity, cost-effectiveness, and suitability for high-throughput screening (HTS) applications. biocompare.comnih.gov In 2D systems, cells have uniform access to nutrients and tested compounds within the culture medium, allowing for standardized and reproducible assays. biocompare.com These models are instrumental in obtaining preliminary data on a compound's potential bioactivity, including its cytotoxic effects. visikol.com

While direct studies detailing the screening of this compound in 2D cell culture systems are not extensively documented in publicly available literature, research on closely related compounds from the Aristolochia genus, such as aristolactams and aristolochic acids, provides insight into the potential cytotoxic activity of this class of molecules. For instance, various aristolactams have demonstrated significant cytotoxicity against a range of human cancer cell lines. researchgate.net Aristolactam AII, for example, showed activity against PS (murine leukemia) and KB (human oral epidermoid carcinoma) cells. researchgate.net Similarly, other related compounds have been tested against cell lines including A-549 (lung cancer), HT-29 (colon cancer), and HL-60 (leukemia). researchgate.net This suggests that 2D cell culture is a viable and informative first step for assessing the cytotoxic potential of phenanthrene-based natural products like this compound.

Table 1: Examples of Cytotoxicity of Related Aristolactam Compounds in 2D Cell Culture Models Note: This table presents data for compounds structurally related to this compound to illustrate the application of 2D screening methods for this chemical class.

| Compound | Cell Line | Cell Type | Reported Activity | Reference |

|---|---|---|---|---|

| Aristolactam AII | PS | Murine Leukemia | ED₅₀ 3.2 µg/ml | researchgate.net |

| Aristolactam AII | KB | Human Oral Epidermoid Carcinoma | ED₅₀ 2.1 µg/ml | researchgate.net |

| Various Aristolactams | A-549 | Human Lung Carcinoma | Significant Cytotoxicity | researchgate.net |

| Various Aristolactams | HT-29 | Human Colon Adenocarcinoma | Significant Cytotoxicity | researchgate.net |

| Various Aristolactams | HL-60 | Human Promyelocytic Leukemia | Significant Cytotoxicity | researchgate.net |

Three-Dimensional (3D) Cell Culture Models and Organoids

To bridge the gap between traditional 2D cell culture and complex in vivo systems, three-dimensional (3D) cell culture models have emerged as a more physiologically relevant alternative. huankaigroup.comthewellbio.com These models, which include spheroids and organoids, allow cells to grow in three dimensions, fostering cell-to-cell and cell-to-extracellular matrix interactions that are absent in monolayers. nih.gov This complex architecture better mimics the microenvironment of native tissues, influencing cell behavior, differentiation, and response to chemical compounds. mdpi.comnih.gov

Organoids are a particularly advanced form of 3D culture, derived from stem cells that self-organize into structures resembling miniature organs. harvard.edunih.gov Researchers have successfully generated organoids for various tissues, including the intestine, liver, kidney, and brain, providing unprecedented opportunities for studying human development and disease. harvard.edufrontiersin.org These models are increasingly used for drug discovery and toxicology studies because they can more accurately predict human responses. nih.govfrontiersin.org

Currently, there are no specific published studies on the biological assessment of this compound using 3D cell culture or organoid models. The application of these advanced in vitro systems would represent a significant step forward in understanding its biological activity. For example, intestinal organoids could be used to investigate its effects on epithelial cell proliferation and differentiation, while liver organoids could offer insights into its metabolic pathways and potential hepatotoxicity. The use of patient-derived organoids could further open avenues for personalized medicine research related to this compound. harvard.edu

Permeability and Cytotoxicity Assessments in Polarized Cell Systems

Polarized cell systems are specialized in vitro models designed to mimic the barrier functions of epithelial and endothelial tissues, such as the intestinal wall or the blood-brain barrier. In these systems, cells are cultured on permeable supports, allowing them to form a polarized monolayer with distinct apical (upper) and basolateral (lower) domains. nih.gov This configuration is crucial for assessing a compound's permeability—its ability to cross a biological barrier—and for evaluating domain-specific cytotoxicity.

Cell lines like Caco-2 (human colon adenocarcinoma) and Madin-Darby Canine Kidney (MDCK) cells are commonly used to create these models. nih.gov Researchers can measure the transepithelial electrical resistance (TEER) to assess the integrity of the cell monolayer's tight junctions. nih.gov By adding a compound like this compound to the apical side, its transport to the basolateral side can be quantified to determine its permeability. Concurrently, cytotoxicity can be assessed to see if the compound damages the cellular barrier itself. nih.gov

Pre-clinical in vivo Animal Model Research

In vivo animal models are indispensable for understanding the complex pharmacological and physiological effects of a compound within a whole, living organism. mdpi.com These models allow for the investigation of systemic effects, metabolic processes, and interactions between different organ systems that cannot be fully replicated in vitro. nih.govnih.gov

Investigation of Pharmacological Effects in Murine Models

Murine models, primarily involving mice and rats, are frequently used in pre-clinical research due to their genetic similarity to humans, short life cycle, and well-established experimental protocols. mdpi.combps.ac.uk Research into the pharmacological effects of this compound has been conducted using murine models, with a significant focus on its impact on reproductive processes.

Studies have shown that this compound, isolated from the plant Aristolochia indica, exhibits anti-fertility effects in female mice. nih.gov Specifically, it has been reported to interfere with embryo implantation. nih.gov Further investigations have highlighted its abortifacient activity, demonstrating its ability to terminate pregnancy in animal models. uonbi.ac.keuoeld.ac.ke These findings underscore a distinct pharmacological profile for this compound related to reproductive biology.

Table 2: Summary of Reported Pharmacological Effects of this compound in Murine Models

| Pharmacological Effect | Animal Model | Finding | Reference |

|---|---|---|---|

| Anti-implantation Effect | Mice | This compound from A. indica was found to have an effect on implantation. | nih.gov |

| Abortifacient Activity | Rats | Identified as a compound causing abortion in female rats. | uonbi.ac.ke |

| Abortifacient Activity | Not Specified | Reported to have 100% abortifacient activity in a comparative study. | uoeld.ac.ke |

Studies on Specific Biological Processes in Animal Systems

Beyond general pharmacological screening, animal models enable the detailed investigation of how a compound affects specific biological processes. For this compound, the primary process studied in vivo has been reproduction. The compound's ability to prevent implantation and induce abortion points to a direct interference with the complex cascade of events required for a successful pregnancy, from blastocyst development to uterine receptivity. uonbi.ac.ke

In addition to reproductive effects, the plant source of this compound, Aristolochia indica, has been traditionally used for various purposes, including as an anti-inflammatory agent. globalresearchonline.net Extracts from the plant have been shown to possess anti-inflammatory properties in animal models. globalresearchonline.net While these studies focused on crude extracts rather than the isolated compound, they suggest that a potential area for future in vivo research could be the investigation of this compound's role in the biological process of inflammation.

Tissue-Specific Responses in Animal Models

The in vivo effects of this compound have been investigated in preclinical animal models, with a primary focus on its impact on reproductive tissues. Limited research has also suggested potential effects on other organ systems, although detailed dose-response and mechanistic studies across a range of tissues are not extensively available in publicly accessible literature. The existing data primarily points towards significant activity within the female reproductive system of mice, alongside preliminary indications of toxicity in other vital organs.

Effects on Reproductive Tissues

Research into the biological activity of this compound has prominently featured its influence on the reproductive system of female mice, particularly concerning its anti-implantation and abortifacient properties. scialert.netacademicjournals.org Studies conducted in the late 1970s first brought to light the potent effects of this compound on pregnancy in murine models.

One key study demonstrated that the methyl ester of aristolic acid, which is this compound, induced a 100% abortifacient effect in female mice when administered as a single oral dose of 60 mg/kg of body weight on either the 6th or 7th day of pregnancy. academicjournals.orgresearchgate.net The efficacy of this abortifacient action appeared to be time-dependent, with the same dose resulting in only a 20% and 25% abortifacient effect when administered on day 10 and day 12 of pregnancy, respectively. academicjournals.org This suggests a critical window during early gestation in which the uterine environment or the developing embryo is particularly susceptible to the effects of this compound.

Further investigations into its mechanism of action focused on its anti-implantation capabilities. scialert.net The process of implantation is a crucial step in pregnancy, requiring a synchronized interplay between the developing blastocyst and a receptive uterine endometrium. The disruption of this process is a key mechanism for many antifertility agents. While the precise molecular targets within the uterine tissue have not been fully elucidated in the available literature, the potent anti-implantation and subsequent abortifacient effects strongly indicate a direct or indirect action on the uterus and its receptivity to the embryo.

However, it is important to note that there are some conflicting findings in the literature. A study by Che et al. (1984) reported that this compound, when tested for postcoital fertility-regulating activity in mice, was found to be inactive. nih.gov This contrasts with the earlier findings of Pakrashi and Shaha. scialert.netacademicjournals.org The reasons for this discrepancy are not immediately clear from the available abstracts and could be due to differences in the specific experimental protocols, the strain of mice used, or the formulation of the compound.

The following table summarizes the key findings related to the antifertility effects of this compound in female mice.

| Animal Model | Effect Observed | Key Findings | Reference(s) |

| Female Mice | Abortifacient Activity | A single oral dose of 60 mg/kg body weight resulted in 100% abortion when administered on day 6 or 7 of pregnancy. The effect was reduced when administered on day 10 (20%) or day 12 (25%). | academicjournals.orgresearchgate.net |

| Female Mice | Anti-implantation Activity | The compound has been studied for its ability to prevent the implantation of the embryo in the uterus. | scialert.net |

| Female Mice | Fertility-Regulating Activity | One study reported inactivity when tested for postcoital fertility-regulating effects. | nih.gov |

Effects on Other Tissues

Beyond the reproductive system, there is limited but noteworthy evidence suggesting that this compound may exert toxic effects on other vital organs. A short-term toxicity study conducted in mice indicated that the administration of the methyl ester of aristolic acid led to damage in the liver and kidneys. semanticscholar.org

The following table provides a summary of the reported non-reproductive tissue-specific effects of this compound.

| Animal Model | Affected Tissues | Reported Effects | Reference(s) |

| Mice | Liver, Kidney | A short-term toxicity study indicated that the compound caused damage to the liver and kidneys. | semanticscholar.org |

It is worth noting that the broader class of compounds to which this compound belongs, the aristolochic acids and their derivatives, are well-known for their nephrotoxic and carcinogenic properties. rjpbcs.com Aristolochic acid has been extensively shown to cause severe kidney damage and cancers of the urinary tract and forestomach in rodent models. rjpbcs.com While this compound is a distinct chemical entity, the potential for shared toxicological pathways cannot be discounted without further comparative studies. The reported liver and kidney damage in mice administered this compound aligns with the general toxicological profile of related compounds. semanticscholar.org

Structure Activity Relationship Sar Studies of Methyl Aristolate and Its Analogs

Systematic Modification and Bioactivity Correlation

Systematic modification of a lead compound and the subsequent correlation of these changes with biological activity are the cornerstones of SAR studies. While comprehensive SAR data specifically for methyl aristolate is limited in publicly accessible literature, valuable insights can be drawn from studies on structurally related aristolochic acid analogs. Aristolochic acids share the same nitrophenanthrene carboxylic acid core as this compound (which is the methyl ester of aristolic acid).

A study on aristolochic acid analogues isolated from Aristolochia contorta evaluated their cytotoxic activity against human proximal tubular cells (HK-2). The findings from this research provide a basis for understanding how modifications to the core structure correlate with bioactivity. For instance, the presence and position of substituents like hydroxyl (-OH), methoxy (B1213986) (-OCH3), and formyloxy (-OCHO) groups on the phenanthrene (B1679779) ring system have been shown to significantly impact cytotoxicity.

In one such study, twelve aristolochic acid derivatives were assessed, revealing that compounds with specific substitution patterns were more cytotoxic. mdpi.com For example, aristolochic acid I and a new analogue featuring a formyloxy group demonstrated notable cytotoxicity. mdpi.com This suggests that the electronic and steric properties of substituents on the aromatic rings are key determinants of activity. The conversion of the carboxylic acid group (present in aristolochic acids) to a methyl ester, as in this compound, represents another key modification. While direct comparative data is scarce, esterification is a common strategy in medicinal chemistry to modulate pharmacokinetic properties like cell permeability and metabolic stability.

The table below summarizes the cytotoxic activity of various aristolochic acid analogs, which can serve as a proxy to understand potential SAR for this compound derivatives.

| Compound | Core Structure | Substituents | Cytotoxic Activity (IC50 in µM) on HK-2 cells |

| Aristolochic acid I | Aristolochic Acid | 8-OCH3 | ~20-50 (Varies across studies) |

| Aristolochic acid II | Aristolochic Acid | H at C8 | Less active than AA-I |

| Aristolochic acid A | Aristolochic Acid | 8-OCH3, 6-OH | Data not specified |

| Aristolochic acid C | Aristolochic Acid | 6-OH | Data not specified |

| Compound 3 (unnamed) | Aristolochic Acid | Specific pattern detailed in study | More cytotoxic |

| Compound 9 (new analogue) | Aristolochic Acid | Formyloxy moiety | More cytotoxic |

Note: This table is illustrative and based on findings from studies on aristolochic acid analogs due to the lack of specific data on a series of this compound analogs. The cytotoxic values are approximate and for comparative purposes.

Identification of Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure of this compound and SAR data from related phenanthrene derivatives, several key pharmacophoric features can be identified.

The core pharmacophore of this compound and its analogs likely includes:

Aromatic Rings: The planar, polycyclic phenanthrene ring system is crucial for providing a rigid scaffold that can engage in π-π stacking and hydrophobic interactions with the biological target.

Hydrogen Bond Acceptors: The oxygen atoms of the nitro group (-NO2) and the carbonyl group of the methyl ester (-COOCH3) are potent hydrogen bond acceptors. These are likely critical for anchoring the molecule within the binding site of a target protein. Pharmacophore modeling of other cytotoxic phenanthrenequinones has highlighted the importance of hydrogen bond acceptors for activity. plos.org

The spatial arrangement of these features is critical. For instance, the relative positions of the nitro group and the methyl ester group on the phenanthrene scaffold define the specific interaction geometry with the target.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

For a series of this compound analogs, a QSAR study would typically involve:

Data Set Preparation: A series of this compound analogs with varying substituents would be synthesized and their biological activities (e.g., IC50 values for cytotoxicity or enzyme inhibition) would be measured.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using cheminformatics software. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. ijcrims.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. ijcrims.com

While a specific QSAR model for this compound is not available, studies on other phenanthrene derivatives have successfully employed these techniques. For example, a 3D-QSAR study on diaryloxy-methano-phenanthrene derivatives as anti-tubercular agents used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The resulting models provided 3D contour maps that visualized the favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties around the molecular scaffold, offering clear guidance for designing more potent analogs. nih.gov Such an approach could be directly applied to this compound to map its SAR landscape.

Application of Artificial Intelligence and Machine Learning in SAR

Predictive Modeling: Deep neural networks (DNNs) and other ML algorithms can be trained on SAR data to build highly accurate predictive models for bioactivity. cas.org These models can screen virtual libraries containing thousands of potential this compound analogs to prioritize the most promising candidates for synthesis and testing. cas.orged.ac.uk

De Novo Design: Generative AI models can design entirely new molecules based on a learned understanding of the SAR for a particular target. By providing the model with the desired activity and property profiles, it can generate novel phenanthrene-based structures that are likely to be active.

SAR Data Interpretation: AI can help to analyze complex SAR data and identify the most critical molecular features driving activity. This can accelerate the identification of the pharmacophore and provide deeper insights into the mechanism of action. acs.org

Computational and Theoretical Investigations of Methyl Aristolate

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as methyl aristolate) when bound to a second molecule (a receptor, typically a protein). frontiersin.org This method is crucial in drug discovery for predicting how a compound might interact with a biological target. frontiersin.orgmdpi.com

A primary goal of molecular docking is to generate the most likely binding pose of a ligand within a protein's active site and to estimate the strength of this interaction, known as binding affinity. mdpi.com The process involves preparing 3D structures of the ligand and the target protein, which can be obtained from experimental data or computational modeling. frontiersin.org Docking software then explores numerous possible conformations and orientations of the ligand within the binding site, evaluating each pose using a scoring function. mdpi.com This function calculates a value that estimates the binding free energy, considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. mdpi.com A lower docking score generally indicates a more favorable binding affinity. researchgate.net

The accuracy of binding affinity prediction is critical for prioritizing potential drug candidates. mdpi.com For this compound, adding a methyl group compared to its parent compound, aristolic acid, could significantly influence its binding affinity for specific targets. The "magic methyl effect" describes how such a small addition can sometimes lead to a substantial increase in potency, potentially by displacing unfavorable water molecules in the binding site or improving hydrophobic interactions. mdpi.comnih.govresearchgate.net Advanced computational methods, including machine learning and deep learning models, are increasingly used to refine these predictions and achieve higher accuracy. researchgate.net

While specific docking studies on this compound are not extensively published, data from related compounds and predictive models can identify putative molecular targets. Aristolochic acids, the class of compounds to which this compound belongs, are known to interact with biological macromolecules. nih.gov For instance, they have been shown to bind to DNA, potentially targeting genes like c-Ha-ras and TP53. nih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools offer further clues. An analysis of this compound using the admetSAR 2 server predicts several potential interactions with transporters and enzymes that are crucial for drug metabolism and disposition. These predictions suggest that this compound may act as an inhibitor or substrate for various proteins, which could be investigated further as potential molecular targets.

Table 1: Predicted ADMET Properties and Potential Molecular Interactions for this compound

| Target/Property | Prediction | Probability |

|---|---|---|

| Absorption & Distribution | ||

| Human Intestinal Absorption | + | 99.44% |

| Caco-2 Permeability | + | 94.18% |

| Blood Brain Barrier | + | 62.50% |

| Metabolism | ||

| CYP3A4 substrate | + | 58.43% |

| CYP2C9 substrate | - | 100.00% |

| Transporter Interaction | ||

| OATP1B1 inhibitor | + | 95.67% |

| OATP1B3 inhibitor | + | 89.96% |

| BSEP inhibitor | + | 81.63% |

| P-glycoprotein inhibitor | - | 46.36% |

| P-glycoprotein substrate | - | 75.69% |

Data sourced from PlantaeDB, based on admetSAR 2.0 predictions.

These computational predictions provide a strong basis for experimental validation. Docking this compound into the 3D structures of these putative targets, such as cytochrome P450 enzymes or organic anion-transporting polypeptides (OATPs), would be a logical next step to understand the structural basis of these potential interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted protein-ligand complex and to observe its behavior over time. nih.govnih.gov MD simulations calculate the motion of atoms in the system, providing a dynamic view of the conformational changes and interactions. nih.gov By simulating the complex in a virtual aqueous environment for nanoseconds or longer, researchers can verify if the initial docked pose is stable. nih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored; a stable RMSD suggests the complex remains in a consistent binding mode. nih.govrsc.org

These simulations are also invaluable for conformational analysis. This compound has rotatable bonds that allow it to adopt various shapes (conformations). MD can explore these different conformations, revealing how the molecule's flexibility might influence its ability to bind to a target. arxiv.org The simulation can also reveal the role of water molecules in mediating or disrupting the protein-ligand interaction, which can be crucial for binding affinity. biorxiv.org For instance, MD simulations can show how a ligand-protein complex stabilizes by tracking intermolecular hydrogen bonds and other key interactions over the simulation period. nih.govrsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Techniques like Molecular Electrostatic Potential (MEP) mapping can visualize the charge distribution on the molecule's surface, highlighting regions likely to engage in electrostatic interactions or hydrogen bonding. nih.gov Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide insights into the molecule's chemical reactivity and its ability to participate in chemical reactions. uw.edu.pl The energy gap between HOMO and LUMO is an indicator of molecular stability. These quantum mechanical approaches are powerful for explaining the underlying physics of chemical processes and can be used to model reaction mechanisms at the atomic level. uw.edu.plrsc.org

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. jddtonline.infomdpi.com This approach is significantly faster and more cost-effective than experimental high-throughput screening. jddtonline.info

Starting with a lead compound like this compound, researchers can design a virtual library of novel derivatives. researchgate.net This involves creating a combinatorial library where different chemical groups are systematically substituted at various positions on the this compound scaffold. These virtual compounds can then be rapidly screened against the 3D structure of a putative molecular target using molecular docking. jddtonline.info The goal is to identify derivatives with predicted improvements in binding affinity, selectivity, or ADMET properties. nih.gov Promising candidates identified through this process can then be prioritized for chemical synthesis and subsequent experimental testing, streamlining the drug discovery pipeline. mdpi.comresearchgate.net

Future Research Directions and Unanswered Questions

Emerging Methodologies in Methyl Aristolate Research

The advancement of analytical and computational technologies offers new avenues to investigate this compound with unprecedented detail and accuracy. Future research can be significantly enhanced by adopting these modern approaches, moving beyond classical methods of isolation and characterization.

Novel Analytical Techniques: The characterization and quantification of this compound and its metabolites can be improved using a suite of advanced analytical methods. researchgate.net Techniques such as High-Performance Thin-Layer Chromatography (HPTLC) with automated development, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS, provide high sensitivity and specificity. researchgate.net These methods are crucial for accurately detecting the compound in complex biological matrices, studying its metabolic fate, and ensuring the purity of isolated or synthesized samples.

Computational and In-Silico Approaches: Computational chemistry and bioinformatics are poised to revolutionize the study of natural products like this compound. The generation of accurate 3D structures through computational methods is a foundational step for further in-silico analysis. naturalproducts.net Databases like IMPPAT (Indian Medicinal Plants, Phytochemistry And Therapeutics) provide valuable resources, including computed physicochemical properties, drug-likeness scores, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for numerous phytochemicals. imsc.res.in Advanced computational studies, such as those using first-principles density functional theory (DFT) and ab-initio molecular dynamics (AIMD), can be employed to understand the underlying mechanisms of its chemical reactions and interactions with biological targets. nih.gov

Table 1: Emerging Methodologies in this compound Research

| Methodology | Description | Application in this compound Research |

|---|---|---|

| Advanced Chromatography (HPLC, HPTLC) | High-resolution separation techniques for complex mixtures. researchgate.net | Accurate quantification, purity assessment, and isolation from natural sources. |

| Mass Spectrometry (LC-MS, LC-MS/MS) | Highly sensitive method for identifying and structuring elucidating molecules. researchgate.net | Metabolite identification, pharmacokinetic studies, and trace-level detection. |

| 3D Computational Modeling | Computer-based generation of three-dimensional molecular structures. naturalproducts.net | Foundation for molecular docking, virtual screening, and understanding structure-activity relationships. |

| Cheminformatics & Bioinformatics Databases | Integrated platforms (e.g., IMPPAT) with data on phytochemicals, properties, and therapeutic uses. imsc.res.in | Predicting physicochemical properties, drug-likeness, and potential biological activities. |

| First-Principles Computational Studies (DFT, AIMD) | Quantum mechanical calculations to study electronic structure and molecular dynamics. nih.gov | Investigating reaction mechanisms, adsorption, and interaction with biological macromolecules at an atomic level. |

Potential for Advanced Mechanistic Discoveries

While early studies identified biological effects of this compound, particularly its anti-inflammatory and anti-fertility properties, the precise molecular mechanisms remain largely unresolved. globalresearchonline.netscialert.net This knowledge gap presents a significant opportunity for future research to uncover the specific pathways and molecular targets through which this compound exerts its effects.

Anti-Inflammatory Activity: this compound has been noted for its anti-inflammatory properties. globalresearchonline.net The mechanism is thought to involve the inhibition of the cyclooxygenase (COX) enzyme, which in turn reduces prostaglandin (B15479496) synthesis. However, this is a general mechanism shared by many anti-inflammatory compounds. A more extensive study is needed to determine the exact mechanism(s) of action. globalresearchonline.net Future research should aim to identify whether this compound directly or indirectly inhibits specific COX isoforms (COX-1 vs. COX-2), interacts with other inflammatory mediators like phospholipase A2, or modulates inflammatory signaling pathways. globalresearchonline.net

Anti-Fertility and Abortifacient Effects: Several studies have highlighted the anti-implantation and abortifacient activities of this compound in animal models. scialert.netuoeld.ac.ke It has been reported to have a 100% abortifacient activity in some studies. uoeld.ac.keuonbi.ac.ke However, the underlying biochemical and molecular basis for this activity is not well understood. Research is needed to determine if the compound affects hormonal balances, uterine receptivity, or has direct cytotoxic effects on the embryo. Identifying the specific molecular targets responsible for its anti-fertility effects is a critical unanswered question.

Table 2: Known Activities and Unanswered Mechanistic Questions

| Biological Activity | Established Finding | Key Unanswered Question / Research Gap |

|---|---|---|

| Anti-inflammatory | Exhibits anti-inflammatory effects, possibly through inhibition of prostaglandin synthesis. globalresearchonline.net | What is the precise molecular target? Is it a selective inhibitor of COX-1/COX-2? Does it affect other inflammatory pathways like phospholipase A2? globalresearchonline.net |

| Anti-fertility / Abortifacient | Demonstrates potent anti-implantation and abortifacient activity in mice. scialert.netuoeld.ac.ke | What is the molecular mechanism? Does it act on hormonal pathways, endometrial receptivity, or have direct effects on the conceptus? |

Cross-Disciplinary Research Opportunities

The complexity of natural product research necessitates a move towards cross-disciplinary collaboration, integrating expertise from diverse scientific fields to address multifaceted research questions. nih.govnih.gov Synthesizing knowledge from different disciplines can stimulate innovative approaches and lead to high-impact discoveries. nih.govi2insights.org For this compound, this approach holds the key to unlocking a deeper understanding of its chemical and biological profile.

Chemistry, Pharmacology, and Biology Collaboration: A synergistic effort between synthetic chemists, pharmacologists, and molecular biologists is essential. Organic chemists can develop efficient synthetic routes to produce this compound and its analogues, providing pure compounds for biological testing and overcoming reliance on variable natural sources. Biologists and pharmacologists can then use these compounds in targeted assays to elucidate mechanisms of action, identify protein targets, and explore structure-activity relationships.

Computational and Experimental Science Integration: There is a significant opportunity to merge computational studies with experimental validation. nih.gov Computational scientists can use molecular docking and simulation techniques to predict how this compound interacts with potential biological targets, such as inflammatory enzymes or hormonal receptors. These computational predictions can then guide and streamline laboratory experiments, making the research process more efficient and targeted. This approach allows researchers to move from broad, problem-based questions to specific, testable hypotheses. nih.gov

Table 3: Potential Cross-Disciplinary Projects for this compound

| Project Area | Collaborating Disciplines | Research Goal |

|---|---|---|

| Mechanism of Action (MoA) Elucidation | Pharmacology, Biochemistry, Computational Chemistry | To identify the specific molecular targets of this compound's anti-inflammatory and anti-fertility effects using both in-vitro assays and in-silico docking simulations. |

| Biosynthesis Pathway Analysis | Plant Biology, Genetics, Analytical Chemistry | To map the complete biosynthetic pathway of this compound in Aristolochia species, identifying the enzymes and genes involved. |

| Structure-Activity Relationship (SAR) Studies | Synthetic Organic Chemistry, Medicinal Chemistry, Cell Biology | To synthesize novel analogues of this compound and evaluate them to determine the key structural features required for biological activity. |

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing Methyl Aristolate, and how should data be interpreted?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation (e.g., H and C spectra), infrared (IR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, ensure raw spectral data (e.g., integration values, coupling constants) are included in supplementary materials, with calibration against known standards. Cross-validate results with computational methods like density functional theory (DFT) to resolve ambiguities in peak assignments .

Q. How is this compound synthesized, and what are critical parameters for optimizing yield?

- Methodological Answer : Synthesis often involves esterification of aristolic acid with methanol under acidic catalysis. Key parameters include reaction temperature (40–60°C), stoichiometric ratios (1:1.2 acid-to-alcohol), and catalyst choice (e.g., HSO vs. p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel (60–120 mesh). Report yields alongside purity metrics (e.g., HPLC >95%) and side products to enable replication .

Q. What analytical methods are recommended for assessing this compound purity in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS is preferred for quantifying purity. Use C18 reverse-phase columns and acetonitrile/water gradients. For trace impurities, gas chromatography (GC) with flame ionization detection (FID) or headspace sampling may be required. Validate methods using spiked recovery experiments (80–120% recovery) and report limits of detection (LOD) and quantification (LOQ) .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound across studies be resolved?

- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., cell lines, solvent systems) or incomplete metadata. Conduct a systematic review to identify confounding variables (e.g., dimethyl sulfoxide (DMSO) concentration in cell assays) . Replicate key studies under standardized conditions, and perform meta-analyses using random-effects models to quantify heterogeneity. Share raw datasets in FAIR-compliant repositories (e.g., Zenodo) to enhance transparency .

Q. What strategies are effective for studying this compound’s stability under varying environmental conditions?

- Methodological Answer : Design accelerated stability studies by exposing the compound to stressors (pH 3–9, 40–60°C, UV light). Monitor degradation via HPLC and identify breakdown products using high-resolution MS. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. For ecological studies, simulate natural environments (e.g., soil microcosms) and quantify half-life using isotope-labeled analogs .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., cytochrome P450 enzymes). Validate predictions with in vitro enzymatic assays (e.g., IC measurements). Combine molecular dynamics simulations (e.g., GROMACS) to study conformational changes over time. Cross-reference results with transcriptomic or metabolomic datasets to identify downstream pathways .

Q. What are best practices for integrating this compound data across multi-omics studies?

- Methodological Answer : Employ cheminformatics pipelines (e.g., KNIME, OpenMS) to align spectral or chromatographic data with public databases (e.g., PubChem, METLIN). Use ontology frameworks (e.g., ChEBI) to standardize annotations. For multi-omics integration, apply network analysis tools (e.g., Cytoscape) to map interactions between this compound and genes/proteins. Ensure interoperability by adhering to MIAME or MIAMI guidelines for metadata .

Guidance for Data Presentation and Reproducibility

- Tables : Include processed data (means ± SD, n ≥ 3) in the main text; raw data (e.g., NMR FID files) should be archived in supplementary materials .

- Figures : Use color-coded heatmaps for dose-response relationships and avoid overcrowding chemical structures in graphical abstracts .

- Statistical Reporting : Specify tests used (e.g., ANOVA with Tukey post hoc) and effect sizes (e.g., Cohen’s d) to enable critical appraisal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.